Testosterone

Description

Testosterone, a primary androgen synthesized primarily in Leydig cells of the testes, regulates male sexual development, muscle mass, bone density, and cognitive function . Its biosynthesis involves pathways such as cholesterol side-chain cleavage and steroidogenic enzyme activity (e.g., CYP11A1, HSD3B). Leydig cell senescence and oxidative stress impair this compound production, contributing to age-related declines . Osteocalcin, a bone-derived hormone, enhances this compound synthesis by activating GPRC6A receptors in Leydig cells, highlighting cross-tissue hormonal regulation . In men aged 40–70, total this compound decreases by ~0.8–1.6% annually, exacerbated by poor health .

Properties

IUPAC Name |

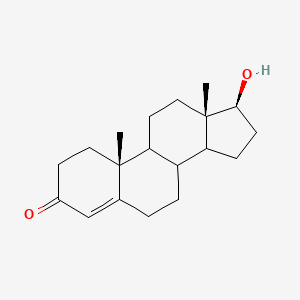

17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-41-5, 58-22-0 | |

| Record name | 9.beta.,10.alpha.-Testosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | testosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-hydroxy-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Biosynthetic Pathway of Testosterone

Natural Biosynthesis Mechanism

The biological synthesis of this compound involves a complex series of enzymatic reactions beginning with cholesterol. This process occurs primarily in the Leydig cells of the testes in males, with smaller amounts produced in the adrenal glands and, in females, the ovaries.

Enzymatic Cascade in this compound Biosynthesis

This compound biosynthesis involves multiple cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). The canonical pathway begins with cholesterol, which is transported to the inner mitochondrial membrane via steroidogenic acute regulatory protein (StAR). The complete enzymatic cascade involves:

- Conversion of cholesterol to pregnenolone by CYP11A1

- Conversion of pregnenolone to 17OH-pregnenolone by CYP17A1 (17α-hydroxylase activity)

- Conversion of 17OH-pregnenolone to dehydroepiandrosterone (DHEA) by CYP17A1 (17,20 lyase activity)

- Conversion of DHEA to androstenedione by 3β-hydroxysteroid dehydrogenase

- Reduction of androstenedione to this compound by 17β-hydroxysteroid dehydrogenase (HSD17B3)

Regulation of this compound Biosynthesis

This compound production is regulated by the hypothalamic-pituitary-testicular axis. When this compound levels are low, gonadotropin-releasing hormone (GnRH) is released by the hypothalamus, stimulating the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones then stimulate the testes to synthesize this compound. Increasing this compound levels create a negative feedback loop, inhibiting GnRH and FSH/LH release.

Chemical Synthesis Methods

Industrial Preparation from Androstenedione

One of the most widely employed industrial methods for this compound preparation uses androstenedione (also known as 4-androstene-3,17-dione or 4AD) as the primary starting material. This three-step synthesis process involves:

Synthesis of Etherate

In the first step, 4AD reacts with triethyl orthoformate in a low-carbon alcohol solvent under acid catalysis. This reaction occurs at 20-50°C for 12-16 hours, forming 3-ethoxyl-androstane-3,5-diene-17-ketone (etherate) with HPLC content of 98.5-99.5% and weight yield of 100-102%.

Synthesis of Reduzate

The etherate is then dissolved in an organic solvent and reduced using metallic boron hydrides to convert the 17-ketone group, yielding 3-ethoxyl-androstane-3,5-diene-17-alcohol (reduzate).

Synthesis of this compound

The final step involves acid-catalyzed hydrolysis of the reduzate in an organic solvent. For example, one method uses 100g reduzate dissolved in 500ml toluene with 240ml 30% hydrochloric acid solution added over 1.5-2 hours at 60-65°C. After reaction for 4-5 hours, the mixture is processed to yield this compound crude product with HPLC content of 98.5% and yield of 87.5%.

Alternative Synthesis Method Using Cyanhydrin

Another method for this compound preparation begins with Δ-4-androstene-3,17-dione and acetone cyanhydrin. The process involves:

- Formation of Δ-4-androstene-17-cyan-17-ol-3-one

- Reaction with an enol-etherifying agent (orthoformic acid esters or aryl alcohols) in the presence of an acid catalyst

- Elimination of the CN group through reaction with a boiling aliphatic alcohol (containing 2-4 carbon atoms) and an alkali metal

- Acidification and dilution with boiling water to obtain this compound

Laboratory Scale this compound Preparation

For laboratory preparations, a method using aniline-terephthalaldehyde resin p-toluenesulfonic acid salt (ATRT) in methanol at 20°C for 32 hours has been documented. One specific procedure involves deprotection of silyl ethers:

- Addition of ATRT (25 mg) to a solution of silyl ether (270 mg, 1.0 mmol) in dry methanol (10 mL)

- Stirring at room temperature for 1 hour

- Filtration and washing of precipitate with methanol

- Evaporation of filtrate under reduced pressure

- Purification by column chromatography with hexane-acetone (5:1) on silica gel

Analysis and Quality Control Methods for this compound Preparations

LC-MS/MS Analysis of this compound

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a sensitive method for this compound analysis. The BioSPME sample preparation method for 200 µL samples typically utilizes a Supel BioSPME C18 96-pin device with specific processing steps:

Sample Preparation for this compound Analysis

Proper sample preparation is crucial for accurate this compound measurement. Key steps include:

Pharmaceutical this compound Preparations

Types of Pharmaceutical this compound Formulations

Various this compound preparations exist for therapeutic use, each with specific characteristics:

| Formulation Type | Administration Route | Onset Time | Monitoring Timeframe | Special Considerations |

|---|---|---|---|---|

| Injectable this compound enanthate/cypionate | Intramuscular | Gradual | Measure midway between injections or at trough | Highest risk of polycythemia |

| Transdermal gels/patches | Topical | Moderate | 2-8 hours after application (gels); 3-12 hours (patches) | Risk of transfer to others |

| Intranasal formulations | Nasal | Rapid | 2-8 hours after application | Convenient administration |

| Oral this compound undecanoate | Oral | Moderate | 3-5 hours after ingestion with fat-containing meal | Requires dietary fat for absorption |

| Subcutaneous pellets | Subcutaneous implant | Slow, sustained | 2-4 weeks after initial implant; then 10-12 weeks | Long-lasting (months) |

Monitoring this compound Levels in Therapy

The goal of this compound therapy is normalization of total this compound levels (450-600 ng/dL) combined with symptom improvement. Monitoring protocols include:

Alternative Pathways and Recent Developments

The "Backdoor" Pathway

Recent research has identified an alternative "backdoor" pathway for androgen biosynthesis, where dihydrothis compound (DHT) can be produced without this compound synthesis as an intermediate. This pathway was first discovered in the tammar wallaby but has since been identified in mice and humans.

Novel Insights in this compound Biosynthesis

Recent studies challenge the traditional understanding of this compound biosynthesis enzymes. Research with transgenic mouse models has shown that this compound production can be maintained even in the absence of HSD17B3, traditionally considered essential for this compound synthesis, suggesting the existence of other unrecognized androgen biosynthetic enzymes.

Scientific Research Applications

Scientific Research Applications

Testosterone has a wide array of applications supported by scientific research:

- Bone Mineral Density: Studies indicate that this compound therapy in men with low T levels can positively influence bone mineral density (BMD), especially in those with baseline T levels below 200 ng/dL . This is significant for detecting osteoporosis and predicting the risk of bone fractures .

- Body Composition: Research demonstrates that an increase in this compound can improve body composition, even in men with near-lower-end this compound levels. Men with T levels above 264 ng/dL may experience greater metabolic benefits, including reduced Hemoglobin A1c (HbA1c), declined blood glucose levels, and reduced LDL (bad cholesterol) .

- Sexual Function: The this compound Trials (TTrials) showed that this compound treatment could increase sexual activity, sexual desire, and erectile function in older men with low this compound levels .

- Physical Function: this compound can increase the distance walked, as observed in the TTrials, suggesting benefits for physical function .

- Mood and Depressive Symptoms: The Vitality Trial indicated that this compound might slightly improve mood and depressive symptoms .

- Applications in Women's Health: There's increasing recognition of this compound's role in women's health, including its potential applications in treating mood, cognitive health, and other illnesses .

Potential Alternative Uses

This compound has potential uses beyond its traditionally known functions:

- Anabolic Effects: this compound can accelerate increases in strength, fat-free mass, and overall muscle mass in exercising men . It may benefit patients with chronic diseases like HIV/AIDS wasting syndrome and cancer-related cachexia .

- Urinary Tract Symptoms: this compound supplementation may modulate urinary tract symptoms in hormone-deficient men with benign prostatic hypertrophy .

- Metabolic Hormone: Advances have enhanced this compound's role as a metabolic hormone, with favorable effects on sexual function, obesity, muscle mass, bone health, blood formulation, cardiovascular function, renal function, liver function, and depression .

Factors Influencing this compound Levels

A study involving 25,000 men revealed several factors influencing this compound concentrations:

- Age: this compound levels remain relatively stable between 17 and 70 but significantly decline in men over 70 .

- Lifestyle and Medical Conditions: Factors such as higher body mass index, a history of diabetes or cancer, being married, having cardiovascular disease, or using lipid-lowering medications can influence this compound levels .

Advances in this compound Therapy (TTh)

Recent innovations in this compound therapy include :

- Various Administration Routes: From implanted this compound pellets to injectable this compound esters, short and long-acting, oral methylthis compound, topical gels, and nasal gels .

- New Formulations: Including a long-acting TU injection (intramuscular) and a short-acting this compound enanthate injection (hypodermal) . The oral soft gel formulation of TU is a recent innovation shown to be safe and effective for treating men with hypogonadism .

- Steady-State Physiological Concentration: Gels and long-acting TU 1000 mg can help achieve a steady-state physiological this compound concentration, with long-acting IM injections reaching higher levels and more profound clinical effects .

Ongoing Research

- Researchers are exploring the impact of T therapy on men with diabetes and low this compound levels, examining changes in bone structure, strength, and the link between bone and glucose metabolism .

Data Tables and Case Studies

Mechanism of Action

Testosterone exerts its effects by binding to androgen receptors, which then translocate to the cell nucleus and influence gene expression. It can also be converted to dihydrothis compound (DHT) by 5α-reductase, which has a higher affinity for androgen receptors. This binding leads to the development of male secondary sexual characteristics and influences various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anabolic Steroids (AS)

AS share testosterone’s steroid backbone but differ in pharmacokinetics due to chemical modifications. For example:

- This compound Propionate : Esterification of the 17β-hydroxyl group slows absorption and degradation, prolonging half-life compared to unmodified this compound .

- 8-Isothis compound : Structural isomerization at C8 alters receptor binding affinity, reducing anabolic potency while retaining androgenic effects .

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Structural Modification | Half-Life (Hours) | Receptor Affinity (AR) |

|---|---|---|---|

| This compound | None (baseline) | 2–4 | 100% (reference) |

| This compound Propionate | 17β-hydroxyl esterification | 48–72 | 95% |

| 8-Isothis compound | C8 isomerization | 6–8 | 60% |

Environmental Toxicants

- 3,5,6-Trichloro-2-pyridinol (TCP): A chlorpyrifos metabolite, TCP inhibits AR binding and downregulates genes (e.g., Star, CREB), disrupting Leydig cell steroidogenesis and spermatogenesis .

Pharmacokinetic and Delivery Method Comparisons

Transdermal vs. Intramuscular Administration

- Efficacy : Intramuscular injections achieve higher peak serum this compound levels (300–1,000 ng/dL) but cause fluctuations, whereas transdermal gels provide stable physiological levels (500–700 ng/dL) .

- Patient Satisfaction : Transdermal methods avoid injection pain but risk skin irritation; intramuscular routes require less frequent dosing .

Table 2: Delivery Method Profiles

| Method | Peak Concentration (ng/dL) | Time to Peak (Hours) | Adverse Effects |

|---|---|---|---|

| Intramuscular | 800–1,200 | 24–72 | Hematoma, pain |

| Transdermal Gel | 500–700 | 4–8 | Skin irritation |

Impact of Supplements and Natural Compounds

Analysis of 10 popular this compound-boosting supplements (e.g., ashwagandha, zinc) revealed mixed efficacy:

Molecular Pathway Interactions

Biological Activity

Testosterone is a steroid hormone primarily produced in the testes in males and in lesser amounts in the ovaries and adrenal glands in females. It plays a crucial role in various physiological processes, including the development of male reproductive tissues, the promotion of secondary sexual characteristics, and the maintenance of muscle mass and bone density. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications for health.

This compound exerts its biological effects primarily through binding to androgen receptors (AR) present in various tissues. Once bound, the this compound-AR complex translocates to the nucleus, where it regulates gene expression by binding to specific DNA sequences. This process can lead to both anabolic (muscle growth) and androgenic (development of male characteristics) effects.

- Anabolic Effects : this compound promotes protein synthesis and muscle hypertrophy, contributing to increased lean body mass.

- Androgenic Effects : These include the development of male secondary sexual characteristics such as facial hair, deepening voice, and increased libido.

Additionally, this compound can be converted into dihydrothis compound (DHT) via 5α-reductase or aromatized into estradiol via aromatase, both of which have distinct biological roles.

Physiological Effects

The physiological effects of this compound are diverse and impact multiple organ systems:

- Muscle Mass and Strength : this compound is known to enhance muscle mass and strength. Studies indicate that this compound replacement therapy (TRT) can significantly increase fat-free mass and muscle strength in hypogonadal men .

- Bone Health : this compound plays a vital role in maintaining bone density. It has been shown that TRT can improve bone mineral density in men with osteoporosis . The conversion of this compound to estradiol is particularly important for bone health as it activates estrogen receptors that help regulate bone remodeling.

- Sexual Function : this compound is essential for normal spermatogenesis and libido. Low this compound levels can lead to erectile dysfunction and decreased sexual desire .

- Metabolic Effects : Higher this compound levels are associated with improved insulin sensitivity and lower risk of type 2 diabetes. A study indicated that each standard deviation increase in this compound levels was correlated with a 15% lower risk of developing type 2 diabetes .

Table 1: Physiological Effects of this compound

Table 2: Conversion Pathways of this compound

| Pathway | Enzyme | Product | Biological Role |

|---|---|---|---|

| This compound → DHT | 5α-reductase | Dihydrothis compound | Stronger androgenic effects |

| This compound → Estradiol | Aromatase | Estradiol | Bone health; regulation of libido |

Case Studies

-

This compound Replacement Therapy (TRT) :

A systematic review analyzed the effects of TRT on men with low this compound levels. Results indicated significant improvements in muscle mass, strength, and overall quality of life measures . -

Effects on Bone Density :

In a clinical trial involving older men with low this compound levels, those receiving TRT showed a marked increase in lumbar spine bone mineral density compared to those receiving placebo . -

Impact on Metabolic Health :

A genetic study involving over 34,000 men found that higher this compound levels were associated with lower fasting glucose levels and reduced risk for type 2 diabetes, highlighting the hormone's role in metabolic regulation .

Research Findings

Recent research emphasizes the complexity of this compound's biological activity:

- Genetic Factors : Variants in genes related to sex hormone-binding globulin (SHBG) influence circulating this compound levels and their biological availability .

- Rapid Responses : Evidence suggests that this compound can elicit rapid cellular responses independent of genomic action, indicating a multifaceted mechanism at play .

- Age-related Changes : this compound levels typically decline with age, which correlates with increased risks for osteoporosis, metabolic syndrome, and decreased muscle mass among older adults .

Q & A

Q. How should placebo effects be controlled in this compound RCTs?

- Methodological Answer : Use double-dummy designs with matched placebo formulations (e.g., identical gels/injections). Quantify blinding efficacy via post-trial participant surveys. Include objective endpoints (e.g., lean mass via DEXA, hemoglobin levels) alongside subjective questionnaires .

Critical Appraisal Tools

-

Table 1 : Checklist for Evaluating this compound Studies

Criterion Key Considerations Assay validation Traceable to CDC Hormone Standardization Program? Confounding control Adjusted for SHBG, BMI, and diurnal variation? Longitudinal consistency ≥3 measurements over 6 months? Behavioral measures Validated scales + biochemical confirmation? Data transparency Raw data available in repositories (e.g., Dryad)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.